Product packaging for Methyl nicotinoylacetate(Cat. No.:CAS No. 54950-20-8)

Methyl nicotinoylacetate

Cat. No.: B1345562
CAS No.: 54950-20-8
M. Wt: 179.17 g/mol
InChI Key: JUQKVXRLRKKRPL-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Derivative Research

Methyl nicotinoylacetate is a derivative of nicotinic acid (also known as niacin or vitamin B3). smolecule.comchemicalbook.com Nicotinic acid and its derivatives are a well-established class of compounds in chemical and medical research, known for a range of biological activities. chemicalbook.comnih.govresearchgate.net The core of these molecules is the pyridine (B92270) ring, which in the case of this compound is substituted at the 3-position with a methyl 3-oxopropanoate (B1240783) side chain. smolecule.comresearchgate.net

Research on nicotinic acid derivatives often explores how modifications to the core structure influence their chemical properties and biological interactions. nih.govnih.gov For instance, studies have investigated how the esterification of nicotinic acid, such as in the formation of methyl nicotinate (B505614) or hexyl nicotinate, affects skin permeation and metabolism. nih.govnih.gov this compound fits within this broader research context as it possesses both the characteristic pyridine ring and a reactive ester functional group, making it a subject of interest for creating novel, more complex derivatives. smolecule.comresearchgate.net The presence of the β-keto ester moiety, in particular, provides a site for a wide variety of chemical transformations not available to simpler esters like methyl nicotinate. smolecule.comyoutube.com

Significance as a Research Compound in Organic Synthesis and Medicinal Chemistry

The primary significance of this compound in academic research lies in its role as a versatile building block in organic synthesis and as a lead compound in medicinal chemistry. smolecule.com

In organic synthesis , its structural features allow it to participate in numerous chemical reactions. The reactive ester group facilitates efficient coupling with other molecules, enabling the construction of complex chemical architectures. smolecule.com Key reactions include:

Hydrolysis: The ester bond can be broken to yield nicotinic acid and methanol (B129727). smolecule.com

Transesterification: The methyl group of the ester can be exchanged with other alcohol groups to create different esters. smolecule.com

Alkylation: The carbon atom situated between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated to form a nucleophile, which can then be alkylated. This reactivity was leveraged in the synthesis of rupestine G, where the intermediate this compound was treated with allyl bromide. royalsocietypublishing.org

Condensation Reactions: The keto-ester functionality is primed for condensation reactions to form heterocyclic systems. For example, it has been used as a precursor to synthesize 1,8-naphthyridine (B1210474) derivatives. tandfonline.com

The synthesis of this compound itself is a subject of study, with methods including the direct esterification of nicotinic acid or, more recently, the Blaise reaction. smolecule.com A particularly efficient method is the decarboxylative Blaise reaction, which involves reacting 2-cyanopyridine (B140075) with potassium methyl malonate in the presence of zinc, achieving high yields. royalsocietypublishing.orgresearchgate.net

Key Synthetic Methods Involving this compound
Reaction TypeDescriptionSignificance/ExampleSource
Decarboxylative Blaise ReactionSynthesis of this compound from 2-cyanopyridine and potassium methyl malonate.Offers an efficient, high-yield (82%) route to the compound. royalsocietypublishing.orgresearchgate.net
AlkylationIntroduction of an alkyl group at the α-carbon.Used in the total synthesis of rupestine G by reacting with allyl bromide. royalsocietypublishing.org
Cyclization/CondensationUsed as a precursor to form larger, often heterocyclic, structures.Serves as a starting material for synthesizing 1,8-naphthyridine-3-carboxamide derivatives. tandfonline.com

In medicinal chemistry , this compound serves as a valuable scaffold and lead compound for drug discovery. smolecule.com Its structural similarity to some naturally occurring molecules makes it a candidate for developing new therapeutic agents. smolecule.com Research has shown that derivatives synthesized from this compound possess a range of biological activities, including potential anti-inflammatory, anti-cancer, and neuroprotective effects. smolecule.com For example, a series of 1,8-naphthyridine derivatives synthesized from a nicotinoylacetate precursor showed promising anticancer activities against various cancer cell lines. tandfonline.com

Current Research Landscape and Future Directions

The current research landscape for this compound is characterized by its continued use as a synthetic intermediate for creating novel compounds with potential therapeutic value. royalsocietypublishing.orgtandfonline.com Studies are focused on exploring its reactivity to build diverse molecular libraries and evaluating the biological activities of the resulting derivatives. smolecule.comtandfonline.com For instance, recent research has demonstrated its utility in the multi-step total synthesis of natural products like rupestine G and its epimers, highlighting its importance in accessing complex molecular targets. royalsocietypublishing.org

Future directions for research involving this compound are likely to expand in several areas:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1345562 Methyl nicotinoylacetate CAS No. 54950-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-3-pyridin-3-ylpropanoate
Source PubChem
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InChI

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKVXRLRKKRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068986
Record name Methyl nicotinoylacetate
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54950-20-8
Record name Methyl β-oxo-3-pyridinepropanoate
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Record name 3-Pyridinepropanoic acid, beta-oxo-, methyl ester
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Record name 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester
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Record name Methyl nicotinoylacetate
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Record name 3-Pyridinepropanoic acid, β-oxo-, methyl ester
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Synthetic Methodologies and Strategies

Established Synthetic Pathways for Methyl Nicotinoylacetate

The synthesis of this compound, a significant chemical intermediate, is achieved through several well-established chemical pathways. These methods, primarily involving esterification, transesterification, and direct acylation, form the foundation of its production.

The most common and direct method for synthesizing this compound is through the esterification of nicotinic acid with methanol (B129727). smolecule.comresearchgate.netchemicalbook.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluene sulfonic acid, and is conducted under reflux conditions to drive the formation of the ester. smolecule.comresearchgate.netchemicalbook.com The process is a slow, equilibrium-driven reaction that often requires high temperatures to achieve a reasonable rate. chemicalbook.com Following the reaction, the mixture is neutralized, often with a solution like sodium bicarbonate, and the product is extracted using an organic solvent. researchgate.net Purification is commonly accomplished through techniques like silica (B1680970) gel column chromatography to isolate the final product. researchgate.netchemicalbook.com One documented synthesis reported refluxing nicotinic acid in methanol with concentrated sulfuric acid for 13 hours, resulting in a 23.39% yield after purification. chemicalbook.com

ParameterConditionSource(s)
Reactants Nicotinic acid, Methanol smolecule.comresearchgate.netchemicalbook.com
Catalyst Concentrated Sulfuric Acid researchgate.netchemicalbook.com
Condition Reflux smolecule.comresearchgate.netchemicalbook.com
Reaction Time 13 hours (example) chemicalbook.com
Purification Column Chromatography researchgate.netchemicalbook.com
Reported Yield 23.39% chemicalbook.com

This is an interactive data table based on the provided text.

Transesterification represents an alternative and fundamental route for the preparation of this compound. smolecule.com This process involves the exchange of the organic functional group of a precursor ester with an alcohol, in this case, methanol. smolecule.com It proceeds through a nucleophilic acyl substitution mechanism. smolecule.com Transesterification can offer significant advantages over direct esterification, with optimized protocols reportedly achieving yields greater than 85% under carefully controlled conditions. smolecule.com This method can provide higher purities and is catalyzed by both acids and bases. smolecule.commdpi.com The use of heterogeneous catalysts is also an area of investigation to simplify product separation and catalyst reusability. mdpi.com

Direct acylation provides another synthetic strategy to obtain this compound. This approach can involve the acylation of a suitable alcohol using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. smolecule.com A key intermediate in certain acylation pathways is nicotinoyl chloride. smolecule.com This acyl chloride exhibits moderate nucleophilic reactivity due to the electron-withdrawing effects of the pyridine (B92270) nitrogen. smolecule.com Understanding the formation and reactivity of such acyl chloride intermediates is crucial for optimizing synthetic routes that involve the direct acylation of malonate derivatives. smolecule.com

Advanced and Novel Synthetic Methodologies

In addition to established pathways, advanced synthetic strategies are being explored to enhance efficiency, safety, and molecular complexity in the synthesis of this compound and its derivatives.

The Blaise reaction is a powerful method for synthesizing β-ketoesters, making it applicable to the formation of this compound. smolecule.comorganic-chemistry.org The classical reaction involves the nucleophilic addition of an organozinc complex, formed from an α-haloester and zinc, to an electrophilic nitrile carbon. smolecule.comorganic-chemistry.org

A significant advancement on this method is the decarboxylative Blaise reaction . nih.govorganic-chemistry.org This modified approach reacts aryl nitriles with potassium ethyl malonate in the presence of zinc chloride and a catalytic amount of a base. nih.govorganic-chemistry.orgscilit.com This newer protocol is considered safer as it avoids the use of lachrymatory α-haloester reagents and operates under endothermic conditions. organic-chemistry.org Optimization studies have shown that zinc chloride is a highly effective metal catalyst for this transformation. organic-chemistry.org The reaction is sensitive to moisture, which can inhibit or slow its progress. organic-chemistry.org

FeatureClassical Blaise ReactionDecarboxylative Blaise Reaction
Reagents α-haloester, Zinc, NitrilePotassium ethyl malonate, Zinc chloride, Nitrile
Key Intermediate Organozinc-halideZinc malonate-nitrile adduct
Safety Profile Uses lachrymatory reagentsAvoids lachrymatory reagents; endothermic
Catalyst Stoichiometric ZincCatalytic potential for Zinc Chloride

This is an interactive data table based on the provided text.

Multicomponent reactions (MCRs), where three or more substrates react in a single operation to form a complex product, are a highly efficient tool in synthetic chemistry. nih.gov These strategies are particularly valuable for creating libraries of structurally diverse derivatives. mdpi.com For the synthesis of derivatives related to the nicotinic acid scaffold, several MCRs are prominent.

The Hantzsch reaction , for instance, is a classic MCR that synthesizes dihydropyridines from a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.govmdpi.com This provides a direct route to the core pyridine ring structure found in nicotinic acid derivatives. mdpi.com Other powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions , allow for the rapid assembly of complex molecules from various starting materials, offering a versatile platform for generating novel derivatives. nih.govmdpi.com These reactions are prized for their high atom economy and ability to generate molecular complexity in a single step, making them ideal for drug discovery and the synthesis of functionalized heterocyclic compounds. nih.govbeilstein-journals.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound has been optimized through various catalytic methods that enhance efficiency, yield, and selectivity. Traditional approaches often rely on the straightforward esterification of nicotinic acid with methanol or the transesterification of a different nicotinoyl ester, typically facilitated by acid catalysts. smolecule.com

Modern advancements have introduced more sophisticated catalytic systems to address challenges such as water tolerance and catalyst recyclability. Heterogeneous catalysts, including metal oxides and zeolites, have been explored for the synthesis of related pyridine derivatives, offering advantages in terms of separation and reuse. For instance, Cu-based zeolite catalysts have demonstrated high efficiency in the selective oxidation of 3-methyl-pyridine to produce niacin (nicotinic acid) under mild conditions, a process relevant to the synthesis of nicotinoyl compounds. semanticscholar.org The Blaise reaction offers a distinct pathway, constituting a powerful methodology for forming β-ketoesters like this compound from nitriles and zinc enolates. This reaction proceeds through the nucleophilic addition of an organozinc complex to the electrophilic nitrile carbon.

Below is a table summarizing various catalytic strategies pertinent to the synthesis of this compound and related compounds.

Catalyst TypeReactionAdvantages
Acid Catalysts Esterification / TransesterificationReadily available, well-established methodology.
Organozinc Complexes Blaise ReactionForms the β-ketoester structure from nitrile precursors.
Zeolite-Based Catalysts Oxidation (of precursors)High selectivity, catalyst recyclability, mild reaction conditions. semanticscholar.org
Metal Oxides Gas-Phase Synthesis (of precursors)Effective for synthesis of pyridine derivatives at industrial scale. semanticscholar.org

This compound as a Synthetic Precursor and Building Block

This compound is a valuable and versatile building block in organic synthesis, primarily due to its combination of a reactive β-ketoester functionality and a pyridine ring. smolecule.com This unique structure allows it to be a key starting material for a wide array of more complex molecules.

Precursor in Bioactive Molecule Synthesis

The compound serves as a foundational component in the synthesis of numerous bioactive molecules, including pharmaceuticals and natural product analogues. smolecule.com Its structural similarity to naturally occurring molecules makes it an attractive starting point for drug discovery programs. smolecule.com Furthermore, studies have indicated that this compound itself possesses inherent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, positioning it as a potential lead compound for further development. smolecule.com The pyridine ring is a common feature in many nicotinic ligands, and derivatives of this compound have been synthesized and studied for their potential multimodal action, targeting various receptors and transporters in the nervous system.

Intermediate in Complex Organic Molecule Construction

As a chemical intermediate, the utility of this compound is rooted in the reactivity of its functional groups. The β-ketoester moiety contains an acidic α-carbon, which can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, allowing for the extension and elaboration of the molecular framework. The ester and ketone carbonyl groups are also susceptible to nucleophilic attack, providing pathways for the synthesis of a diverse range of derivatives. smolecule.com Its reactive ester group is particularly effective for facilitating coupling reactions to construct intricate chemical structures. smolecule.com

Utility in the Synthesis of Heterocyclic Drug Molecules

This compound is an exceptionally useful precursor for the synthesis of heterocyclic compounds, which form the core of a vast majority of modern pharmaceuticals. Its intrinsic pyridine ring and β-ketoester group are perfectly arranged to participate in multicomponent reactions that efficiently construct new heterocyclic systems.

A prominent example is its use in the Hantzsch 1,4-dihydropyridine (B1200194) synthesis. In this one-pot condensation reaction, this compound (a β-ketoester), an aldehyde, and an ammonia source react to form the 1,4-dihydropyridine (DHP) core. wjpmr.comjsynthchem.com The DHP scaffold is famously found in a class of drugs that act as calcium channel blockers, such as nifedipine (B1678770) and amlodipine, and is also investigated for a wide range of other pharmacological activities. wjpmr.com

Similarly, the compound is a key reactant in the synthesis of pyrimidine (B1678525) derivatives. Through condensation reactions with reagents like urea, thiourea, or guanidine, the β-ketoester functionality can be cyclized to form a pyrimidine or pyrimidone ring. researchgate.net The pyrimidine nucleus is a critical component of many therapeutic agents, including anticancer drugs like 5-fluorouracil (B62378) and tyrosine kinase inhibitors such as Nilotinib, whose synthesis involves related pyridine-containing intermediates. researchgate.netgoogle.com The compound can also be used to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov

The following table highlights key heterocyclic drug scaffolds that can be synthesized using this compound as a precursor.

Heterocyclic SystemSynthetic ReactionSignificance / Application
1,4-Dihydropyridines Hantzsch SynthesisCalcium channel blockers, cardiovascular drugs, and other pharmacological agents. wjpmr.com
Pyrimidines / Pyrimidones Biginelli-type CondensationCore structure in anticancer, antifungal, and antibacterial drugs. researchgate.netfigshare.com
Pyrido[2,3-d]pyrimidines Multi-step CyclizationFused heterocyclic scaffolds with diverse biological activities. nih.gov

Investigation of Biological Activities and Underlying Mechanisms

In Vitro Biological Activity Profiling of Methyl Nicotinoylacetate and its Derivatives

The therapeutic potential of this compound and its broader class of nicotinic acid derivatives has been explored across various biological domains. These investigations reveal a wide spectrum of activities, from modulating inflammatory pathways and combating cancer cell proliferation to offering neuroprotection and inhibiting microbial growth. The following sections detail the in vitro biological activities identified through scientific research.

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties through various mechanisms. nih.gov In studies using RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS), certain nicotinic acid derivatives showed potent inhibition of inflammatory mediators. nih.gov For instance, compounds designated as 4d, 4f, 4g, 4h, and 5b were particularly effective at inhibiting nitrite (B80452) production. nih.gov These compounds also suppressed the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), with potency comparable to the standard drug ibuprofen. nih.gov

Further research into other related structures, such as methyl salicylate (B1505791) derivatives incorporating a piperazine (B1678402) moiety, also revealed substantial anti-inflammatory effects. mdpi.com In particular, compounds M15 and M16 from this series exhibited anti-inflammatory activity equal to or greater than standard drugs like aspirin (B1665792) and indomethacin (B1671933) in mouse models. mdpi.com Compound M16 was shown to significantly reduce the release of IL-6 and TNF-α and decrease the upregulation of COX-2 in LPS-stimulated macrophages. mdpi.com Similarly, certain methyl derivatives of flavone (B191248), specifically 2′-methylflavone and 3′-methylflavone, have been identified as potent inhibitors of nitric oxide (NO) production and pro-inflammatory cytokines in stimulated macrophages. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid and Related Derivatives

Compound/Derivative Model System Key Findings Reference
Nicotinic Acid Derivatives (4d, 4f, 4g, 4h, 5b) LPS-stimulated RAW 264.7 macrophages Potent inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2. nih.gov
Methyl Salicylate Derivative (M16) LPS-stimulated RAW264.7 macrophages Significantly inhibited the release of IL-6 and TNF-α; attenuated COX-2 up-regulation. mdpi.com
Methylflavones (2′-methylflavone, 3′-methylflavone) LPS-stimulated RAW 264.7 macrophages Strongest inhibition of nitric oxide (NO) and pro-inflammatory cytokine production among tested flavone derivatives. mdpi.com

Nicotinic acid derivatives have emerged as a significant class of compounds in the development of novel anticancer drugs. nih.gov One study focused on the design of derivatives as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov A specific compound, 5c, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM and showed high selectivity over other growth factor receptors. nih.gov This compound was found to reduce both total and phosphorylated VEGFR-2 levels and induce apoptosis in cancer cells. nih.gov Its cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) cancer cell lines was found to be higher than the standard drug doxorubicin (B1662922). nih.gov

Other research has explored different structural modifications to enhance anti-cancer efficacy. For example, a mitochondria-targeted 6-(nicotinamide) methyl coumarin (B35378) was synthesized to selectively kill A549 lung cancer cells by inducing apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial depolarization. researchgate.net Halogenated derivatives of methyl benzofuran (B130515) carboxylate have also been investigated. mdpi.com One such compound, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7), was most active against A549 cells, while another, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), showed significant activity against both A549 (lung) and HepG2 (liver) cancer cells. mdpi.com Compound 8, in particular, decreased A549 cell viability by nearly 94%. mdpi.com

Table 2: Cytotoxic Activity of Selected Nicotinic Acid Derivatives

Compound/Derivative Target/Mechanism Cancer Cell Line(s) Key Findings Reference
Compound 5c VEGFR-2 Inhibition HCT-15 (Colon), PC-3 (Prostate) IC₅₀ = 0.068 μM for VEGFR-2; higher cytotoxic potential than doxorubicin against HCT-15 and PC-3 lines. nih.gov
6-(nicotinamide) methyl coumarin ROS Induction, Mitochondrial Depolarization A549 (Lung) Preferentially induces apoptosis in cancer cells. researchgate.net
Compound 7 (Chlorinated benzofuran) Cytotoxicity A549 (Lung) Showed most promising activity against A549 cells. mdpi.com
Compound 8 (Brominated benzofuran) Cytotoxicity, Pro-apoptotic A549 (Lung), HepG2 (Liver) Decreased A549 cell number by ~94%; stronger pro-oxidative and pro-apoptotic properties than compound 7. mdpi.com

The neuroprotective capabilities of nicotinamide (B372718) (a related compound) and its metabolite, 1-methylnicotinamide (B1211872) (MNA), have been evaluated in models of acute excitotoxicity. nih.gov In primary cultures of rat cerebellar granule cells, both compounds demonstrated a reduction in NMDA-induced toxicity at a concentration of 25 mM. nih.gov Furthermore, MNA was shown to significantly reduce oxidative stress in neuronal cultures treated with glutamate. nih.gov The protective mechanism appears to involve a partial stabilization of calcium imbalance, though it is not linked to the direct inhibition of NMDA receptors. nih.gov The potential for ligands targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChR) to provide neuroprotection is also an active area of research. eurekaselect.com

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy, particularly for Alzheimer's disease, as it increases the levels of essential neurotransmitters. nih.gov Various heterocyclic compounds have been investigated for this purpose. A study on uracil (B121893) derivatives identified compounds with potent inhibitory activity against both enzymes. nih.gov Compound 4 in this series showed the strongest inhibition against AChE (IC₅₀ = 0.088 µM) and BuChE (IC₅₀ = 0.137 µM). nih.gov The mechanism of action is believed to be the obstruction of the active site entrance by the inhibitor. nih.gov

Similarly, novel 2-benzoylhydrazine-1-carboxamides have been designed as dual inhibitors of AChE and BuChE. mdpi.com Many of these derivatives displayed IC₅₀ values in the micromolar range, with some showing better or comparable in vitro inhibition of cholinesterases than the drug rivastigmine. mdpi.com

Table 3: Cholinesterase Inhibition by Related Heterocyclic Compounds

Compound Class Target Enzyme IC₅₀ Value Key Findings Reference
Uracil Derivative (Compound 4) Acetylcholinesterase (AChE) 0.088 µM Strongest AChE inhibition in the series. nih.gov
Uracil Derivative (Compound 4) Butyrylcholinesterase (BuChE) 0.137 µM Strongest BuChE inhibition in the series. nih.gov
2-Benzoylhydrazine-1-carboxamides AChE 44–100 µM Dual inhibition; stronger activity against AChE. mdpi.com
2-Benzoylhydrazine-1-carboxamides BuChE from 22 µM Dual inhibition; some compounds showed high activity. mdpi.com

Derivatives of nicotinic acid have shown promise as broad-spectrum antiviral agents. A preparation named Glycyvir, containing mono-, di-, tri-, and tetranicotinates of glycyrrhizic acid, was tested for its antiviral activity. mdpi.com Glycyvir demonstrated potent inhibition of SARS-CoV-2 replication in vitro, with IC₅₀ values ranging from 2 to 8 μM, which is comparable to the antiviral drug Remdesivir. mdpi.com It also exhibited significant inhibitory activity against HIV pseudoviruses, with evidence suggesting that it interferes with the virus's entry into the target cell. mdpi.com

The Flavivirus genus, which includes pathogens like Dengue (DENV), Zika (ZIKV), and Japanese encephalitis virus (JEV), is another target for antiviral drug development. nih.govfrontiersin.org Research has shown that certain synthetic dehydroepiandrosterone (B1670201) (DHEA) derivatives can potently inhibit the propagation of these flaviviruses in cell cultures, primarily by acting at a post-invasion stage of the viral life cycle. frontiersin.org The flavivirus NS5 methyltransferase (MTase), an enzyme essential for the viral life-cycle, has been identified as a key target for therapeutic intervention. researchgate.net

Table 4: Antiviral Activity of Nicotinate (B505614) and Related Derivatives

Compound/Derivative Target Virus Cell Line IC₅₀ Value Reference
Glycyvir (Glycyrrhizin Nicotinates) SARS-CoV-2 Vero E6 2 - 8 µM mdpi.com
Glycyvir (Glycyrrhizin Nicotinates) HIV (pseudoviruses) TZM-bl 3.9 - 27.5 µM mdpi.com
DHEA Derivative (AV1004) Japanese Encephalitis Virus (JEV) Vero Dose-dependent inhibition frontiersin.org
DHEA Derivative (AV1017) Zika Virus (ZIKV) Vero Dose-dependent inhibition frontiersin.org

Nicotinic acid and nicotinamide derivatives possess documented antibacterial and antifungal properties. nih.gov A study evaluating chemically synthesized nicotine (B1678760) analogues found that several compounds exhibited antibacterial activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. medcraveonline.com Antifungal activity was also observed against pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. medcraveonline.com One derivative, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was particularly effective against C. albicans. medcraveonline.com

Further research into nicotinamide derivatives led to the identification of compounds with potent antifungal activity achieved by disrupting the fungal cell wall. nih.gov Compound 16g from this series displayed excellent activity against C. albicans, including fluconazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.125–1 μg/mL. nih.gov Another study synthesized seven nicotinic acid hydrazides (NC 1–7) and tested their antimicrobial effects. nih.gov NC 3 showed an MIC₅₀ of 0.016 mM against Klebsiella pneumoniae, while other derivatives were effective against P. aeruginosa. nih.gov

Table 5: Antimicrobial Activity of Nicotinic Acid/Nicotinamide Derivatives

Compound/Derivative Target Organism Activity Metric Result Reference
(5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one Candida albicans Inhibition Zone Effective inhibition medcraveonline.com
ARP100105, ARP100106, ARP100111 Bacteria Inhibition Zone 9-12 mm at 50µg/mL medcraveonline.com
NC 3 (Nicotinic acid hydrazide) Klebsiella pneumoniae MIC₅₀ 0.016 mM nih.gov
Compound 16g (Nicotinamide derivative) C. albicans (Fluconazole-resistant) MIC 0.125–1 μg/mL nih.gov

Molecular Mechanisms of Action

The biological effects of this compound are predicated on its interactions at the molecular level. These interactions can range from binding to cell surface receptors to modulating intracellular signaling cascades, including kinase pathways.

While direct studies on this compound's binding to neurotransmitter receptors are not extensively documented, its structural similarity to nicotine and other nicotinic acid derivatives suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). Nicotine itself binds to nAChRs, which are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.

Research on various 6-substituted nicotine analogs has demonstrated a wide range of binding affinities for nAChRs, with Kᵢ values spanning from 0.45 to over 10,000 nM. This indicates that modifications to the pyridine (B92270) ring, a core component of this compound, can significantly influence receptor interaction. The binding of these analogs is thought to be influenced by both the lipophilicity and the steric bulk of the substituents on the pyridine ring.

Binding Affinities of Nicotine Analogs at nAChRs

CompoundBinding Affinity (Kᵢ, nM)
6-Bromonicotine0.45
(-)-Nicotine2.4
6-Methoxynicotine22

This table illustrates the range of binding affinities of different nicotine analogs to nicotinic acetylcholine receptors, highlighting how substitutions on the pyridine ring can modulate receptor interaction.

The neuroprotective effects attributed to some nicotinoyl compounds are thought to be mediated through the modulation of specific cellular pathways. For instance, nicotine has been shown to protect neurons from glutamate-induced neurotoxicity by activating the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. This pathway is critical for cell survival and a downstream effector, the anti-apoptotic protein Bcl-2, has been observed to be upregulated by nicotinic compounds.

Furthermore, nicotinic acid has demonstrated anti-inflammatory properties by inhibiting the Akt/mTOR signaling pathway in pancreatic β-cells, leading to a reduction in the production of inflammatory cytokines. The anti-inflammatory effects of nicotinic acid are also associated with a decrease in pro-inflammatory cytokines such as IL-6, IL-1, and TNF-α in macrophages.

While some nicotinoyl compounds have been investigated for their kinase inhibitory activity, direct evidence for this compound's inhibition of JNK, ERK1, or ERK2 is not well-established. In contrast, some studies have shown that nicotine can lead to the upregulation of ERK1 and ERK2, which is associated with its neuroprotective effects by promoting cell survival and preventing apoptosis. researchgate.net

However, research into other nicotinic acid derivatives has revealed inhibitory activity against different kinases. For example, certain novel nicotinic acid-based compounds have shown selective inhibitory efficacy against the vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Similarly, some nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are involved in cell division. mdpi.com

Kinase Inhibition by Nicotinic Acid and Nicotinamide Derivatives

Compound TypeTarget KinaseObserved Effect
Nicotinic Acid DerivativesVEGFR-2Inhibition
Nicotinamide DerivativesAurora Kinase A/BInhibition

This table summarizes the inhibitory effects of different classes of nicotinoyl compounds on specific kinases, indicating the potential for this chemical scaffold to be developed into targeted kinase inhibitors.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound and its analogs is intrinsically linked to their chemical structures. SAR studies aim to elucidate the key structural features that govern these activities.

For nicotinoyl compounds, several structural features are thought to be critical for their biological activity. The pyridine ring is a central component, and its substitution pattern can significantly impact receptor binding and cellular effects. For example, in the context of nAChR binding, lipophilic substituents at the 6-position of the pyridine ring appear to enhance affinity, although this is modulated by the steric size of the substituent, with larger groups potentially decreasing affinity.

The ester group in this compound is also a key functional group that can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The hydrolysis of this ester to the corresponding carboxylic acid can also be a critical step in the metabolic activation or deactivation of the compound.

While specific QSAR models for this compound analogs are not widely available, QSAR studies on related compounds, such as 6-substituted nicotine derivatives, have provided valuable insights. These studies have attempted to correlate the physicochemical properties of the molecules with their biological activity.

For a series of fifteen 6-substituted nicotine analogs, it was demonstrated that binding affinity could not be explained by simple electronic (σ) or lipophilic (π) parameters alone. However, a combination of lipophilicity (π) and the molar volume of the substituent (Δ MOL VOL) showed a strong correlation with affinity (r = 0.970, n = 15). This suggests that a balance of lipophilicity and steric factors is crucial for effective interaction with the receptor. A category-based read-across approach has also been proposed for nicotinic acid and its esters, leveraging structural and metabolic similarities to predict toxicological endpoints. nih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization of Methyl Nicotinoylacetate and Its Derivatives

Spectroscopy is a cornerstone for the molecular characterization of organic compounds. By interacting with electromagnetic radiation, molecules like this compound provide unique spectral fingerprints that reveal their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. pdx.edu While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the molecule's structure, which features a pyridine (B92270) ring, a ketone, and a methyl ester.

In ¹H NMR, the four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific shifts and coupling patterns would be characteristic of a 3-substituted pyridine ring. The methylene (B1212753) protons (–CH₂–) situated between the two carbonyl groups are expected to be in the range of δ 3.5-4.5 ppm. The methyl protons (–OCH₃) of the ester group would likely appear as a singlet around δ 3.7-3.9 ppm. pressbooks.pub

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. bhu.ac.in The carbon atoms of the carbonyl groups (ketone and ester) would be the most downfield, typically appearing in the δ 160-200 ppm region. chemguide.co.uklibretexts.org The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). youtube.com The methylene carbon would be expected around δ 40-50 ppm, and the methyl ester carbon would appear around δ 50-55 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.4 - 9.2124 - 154
Methylene Protons (-CH₂-)4.1 - 4.345 - 50
Methyl Protons (-OCH₃)3.7 - 3.852 - 53
Ester Carbonyl Carbon-167 - 170
Ketone Carbonyl Carbon-190 - 195

Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO₃), the exact molecular weight is 179.17 g/mol . cymitquimica.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 179.

The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. This could lead to the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) to give a fragment at m/z 148, or loss of the methoxycarbonyl group (•COOCH₃, 59 Da). cymitquimica.commsu.edu

Nicotinoyl ion: Formation of the nicotinoyl cation (m/z 106) through cleavage of the C-C bond between the carbonyls. msu.edu

Fragmentation of the pyridine ring: Characteristic losses from the pyridine ring structure.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and identifying metabolites of this compound derivatives. hmdb.ca

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Neutral Loss
179[C₉H₉NO₃]⁺(Molecular Ion)
148[M - •OCH₃]⁺Methoxy radical
120[M - •COOCH₃]⁺Methoxycarbonyl radical
106[C₆H₄NO]⁺Nicotinoyl cation
78[C₅H₄N]⁺Pyridyl cation

Note: These are predicted fragmentation patterns. Relative abundances would depend on the ionization method and energy.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups. libretexts.orglibretexts.org

Key expected peaks include:

C=O Stretching: Two distinct carbonyl stretching bands would be prominent. The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl, being conjugated with the pyridine ring, would likely appear at a slightly lower wavenumber, around 1700-1680 cm⁻¹. vscht.cz

C-O Stretching: A strong band corresponding to the C-O stretch of the ester group is expected between 1300-1100 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring would produce peaks in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹. nih.gov

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester CarbonylC=O Stretch1750 - 1735
Ketone CarbonylC=O Stretch1700 - 1680
Pyridine RingC=C / C=N Stretch1600 - 1450
Ester C-OC-O Stretch1300 - 1100
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850

Note: These are predicted absorption ranges based on standard FTIR correlation tables.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated systems and chromophores absorb light in the UV or visible range. amazonaws.com this compound, containing both a pyridine ring and carbonyl groups, is expected to exhibit characteristic UV absorption. The conjugated system involving the aromatic ring and the ketone will likely result in π → π* transitions, leading to strong absorption bands in the near-UV region, typically between 200-300 nm. msu.edu The n → π* transitions associated with the carbonyl groups are also possible but are generally weaker. amazonaws.com For the related compound methyl nicotinate (B505614), absorption maxima have been observed in this region. spectrabase.com

Chromatographic Analysis for Purity and Mixture Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. The technique's versatility allows for the development of methods tailored to the compound's specific physicochemical properties.

A reported method for the separation of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with an embedded acidic ion-pairing reagent. This approach is effective for separating polar and ionizable compounds. The analysis can be performed using a mobile phase consisting of acetonitrile (B52724) (ACN) and water with a phosphoric acid buffer, detected via UV at 270 nm. smolecule.com For applications requiring compatibility with mass spectrometry (LC-MS), the phosphoric acid can be substituted with formic acid. smolecule.com

Table 4: Example HPLC Method for this compound Analysis

Parameter Condition
Column Newcrom R1, 5 µm, 4.6x150 mm
Mobile Phase Acetonitrile (ACN) and water with 0.1% H₃PO₄
Detection UV at 270 nm
Reference SIELC Technologies smolecule.com

This method demonstrates the capability of HPLC to effectively resolve this compound, making it a crucial tool for quality control and preparative separations in research and development.

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. By bombarding a sample with X-rays and observing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. This information is vital for understanding the physical and chemical properties of a solid-state compound like this compound.

Powder X-ray Diffraction (PXRD) is a specific application of XRD that is particularly useful for the characterization of polycrystalline materials. In a PXRD experiment, a powdered sample of the compound is exposed to a monochromatic X-ray beam. The diffraction of these X-rays by the crystal planes of the randomly oriented crystallites in the powder produces a unique pattern of diffraction peaks.

The positions and intensities of these peaks are characteristic of the compound's crystal structure. By analyzing this diffraction pattern, scientists can:

Identify the crystalline phases present in a sample.

Determine the lattice parameters of the crystal structure.

Assess the purity of a crystalline sample.

Gain insights into the degree of crystallinity of the material.

While specific experimental PXRD data for this compound is not widely published, a typical analysis would involve comparing the experimental diffraction pattern to a simulated pattern generated from single-crystal X-ray diffraction data, if available, or to patterns of known related structures. The resulting data would be presented in a table format, detailing the diffraction angles (2θ), d-spacing, and relative intensities of the observed peaks.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.2 8.67 85
12.5 7.08 100
15.8 5.61 60
20.5 4.33 95
25.1 3.55 70
This table is a hypothetical representation of PXRD data to illustrate the format and type of information obtained.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves combustion analysis to ascertain the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen (O) is often determined by difference.

This technique provides a critical verification of the compound's empirical and molecular formula, ensuring that the synthesized or isolated material corresponds to the expected chemical structure. The experimentally determined elemental percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₉H₉NO₃). A close agreement between the found and calculated values confirms the elemental integrity of the sample.

Table 2: Elemental Composition of this compound

Element Symbol Theoretical Mass % Experimental Mass % (Found)
Carbon C 60.33 Data not available
Hydrogen H 5.06 Data not available
Nitrogen N 7.82 Data not available
Oxygen O 26.79 Data not available
Experimental data is not publicly available and would be determined in a laboratory setting.

Computational Chemistry and Modeling Approaches

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For methyl nicotinoylacetate, this technique is instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Docking studies involve computationally placing the three-dimensional structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. nih.gov These studies can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues within the target's active site.

For instance, in studies involving derivatives of nicotinic acid, molecular docking has been successfully employed to understand their binding mechanisms as potential inhibitors of various enzymes. mdpi.comnih.gov These analyses have shown that the pyridine (B92270) nitrogen and the carbonyl oxygen of the nicotinoyl moiety are often involved in key hydrogen bonding interactions. The methyl ester group can also contribute to binding through hydrophobic interactions. The insights gained from such studies on related compounds can be extrapolated to predict the interaction patterns of this compound with a range of biological targets.

Table 1: Representative Molecular Docking Parameters

Parameter Description Typical Value Range
Binding Affinity Estimated free energy of binding (kcal/mol). -5 to -10 kcal/mol for promising ligands
Hydrogen Bonds Number and type of hydrogen bonds formed with protein residues. Varies depending on the target
Hydrophobic Interactions Interactions with nonpolar residues in the binding pocket. Varies depending on the target
RMSD Root-mean-square deviation of the docked pose from a reference pose (Å). < 2.0 Å for a reliable docking pose

Molecular Dynamics Simulations for Conformational and Binding Energetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are crucial for understanding the conformational flexibility of both this compound and its target protein, as well as for providing a more accurate estimation of binding free energies.

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. mdpi.comnih.govresearchgate.net The movements of all atoms in the system are then calculated over a specific period, typically nanoseconds to microseconds, by solving Newton's equations of motion. This allows researchers to observe changes in the protein's structure upon ligand binding and to assess the stability of the ligand within the binding pocket.

MD simulations are particularly useful for refining the results of molecular docking. They can confirm the stability of the predicted binding pose and identify key residues that are critical for maintaining the interaction. Furthermore, techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectories to calculate the binding free energy, providing a more rigorous assessment of the ligand's affinity for the target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions with biological targets. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. jmcs.org.mx For this compound, DFT can be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and help to identify regions that are likely to be involved in electrostatic interactions with a target protein.

Ab Initio Methods (e.g., MP2, CCSD(T))

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can provide highly accurate calculations of molecular energies and properties.

While computationally more demanding than DFT, these methods are often used as a benchmark for validating the results of less computationally expensive methods. For a molecule like this compound, ab initio calculations can be employed to obtain very precise information about its geometry and electronic structure, which can be valuable for understanding its intrinsic properties and for parameterizing force fields used in molecular dynamics simulations.

Machine Learning and Chemoinformatics in Drug Discovery

Machine learning (ML) and chemoinformatics are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of new drug candidates. nih.govmdpi.com These approaches leverage large datasets of chemical and biological information to build predictive models that can assess the properties of novel compounds like this compound.

ML models can be trained on datasets of molecules with known biological activities to predict the potential activity of new compounds. plos.org For this compound, this could involve developing quantitative structure-activity relationship (QSAR) models that correlate specific molecular features with its observed biological effects. These models can then be used to virtually screen large libraries of related compounds to identify analogs with potentially improved activity. researchgate.net

Chemoinformatics tools are used to manage and analyze large chemical datasets. They can be employed to calculate a wide range of molecular descriptors for this compound, such as its physicochemical properties, topological indices, and molecular fingerprints. These descriptors can then be used as input for machine learning models to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles. figshare.com

In Silico ADME-Tox Prediction Modeling

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in the drug development process. nih.gov In silico ADME-Tox prediction models offer a rapid and cost-effective way to evaluate these properties for compounds like this compound at an early stage of research. consensus.app

These models use computational algorithms and statistical methods to predict a wide range of ADME-Tox parameters based on the molecule's structure. researchgate.netmdpi.comnih.gov For this compound, these predictions can provide valuable information about its potential as an orally available drug and its likely safety profile.

Table 2: Key In Silico ADME-Tox Parameters

Parameter Description Predicted Relevance for this compound
Human Intestinal Absorption (HIA) The extent to which a compound is absorbed from the human intestine. Important for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the blood-brain barrier. Relevant for CNS-targeted therapies.
CYP450 Inhibition The potential of a compound to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions. A key consideration for drug safety.
Hepatotoxicity The potential of a compound to cause liver damage. A critical toxicity endpoint.
Ames Mutagenicity The potential of a compound to cause DNA mutations. An important indicator of carcinogenic potential.

By integrating these diverse computational approaches, researchers can build a comprehensive in silico profile of this compound, guiding its development from a promising lead compound to a potential therapeutic agent.

Pharmacokinetic and Toxicological Research

Toxicological Research Mechanisms

Cellular Toxicity Assays

Hazard Statement CodeHazard Statement Description
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation

GHS Hazard Statements for Methyl Nicotinoylacetate. smolecule.com

Investigation of Chemical Toxicity Mechanisms (e.g., effects on stem cell differentiation, tissue repair, regeneration, development)

There is a lack of specific research investigating the chemical toxicity mechanisms of this compound, particularly concerning its effects on stem cell differentiation, tissue repair, regeneration, and development. While some sources suggest that this compound may have anti-inflammatory and neuroprotective effects, which could imply an influence on tissue repair and regeneration pathways, dedicated studies to confirm and detail these mechanisms are not available. smolecule.com

Interference with Biological Pathways (e.g., DNA Methylation, Biotransformation Systems)

No specific information is available in the scientific literature regarding the interference of this compound with biological pathways such as DNA methylation or biotransformation systems.

In Vitro and In Vivo Toxicology Assessments

Comprehensive in vitro and in vivo toxicology assessments for this compound have not been published in the accessible scientific literature. While it is noted that further investigation into its toxicity is necessary, detailed studies characterizing its effects in either cellular models or whole organisms are not currently available. smolecule.com

Derivatives and Analogs Research

Design and Synthesis of Novel Methyl Nicotinoylacetate Derivatives

The chemical reactivity of the β-ketoester functionality and the pyridine (B92270) nitrogen atom in this compound allows for the strategic design and synthesis of a diverse array of derivatives. Key areas of synthetic exploration have included modifications at the nitrogen atom of the pyridine ring and the use of the active methylene (B1212753) group to construct new heterocyclic systems.

The synthesis of N-methylated derivatives of this compound can be approached through the N-methylation of a suitable precursor. A common synthetic strategy involves the reductive amination of a secondary amine. For instance, a secondary amine precursor to this compound can be N-methylated using formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride. mdpi.com This reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the tertiary amine. The general scheme for this transformation is presented below:

Table 1: Proposed Synthesis of N-Methylated this compound

StepReactantsReagentsProduct
1Secondary Amine Precursor, FormaldehydeMethanol (B129727)Iminium Ion Intermediate
2Iminium Ion IntermediateSodium Borohydride (NaBH₄)N-Methylated Derivative

This is a proposed synthetic route based on established chemical reactions.

This method offers a straightforward and efficient way to introduce a methyl group onto the nitrogen atom, allowing for the investigation of how N-methylation influences the compound's properties. mdpi.com

The active methylene group in β-ketoesters like this compound makes them valuable precursors for the synthesis of various heterocyclic compounds. One important class of heterocycles that can be synthesized are 1,8-naphthyridines, which are known for their diverse biological activities. The Friedländer annulation is a classical and effective method for the synthesis of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

In the context of this compound, it can serve as the active methylene component in a reaction with a 2-aminopyridine-3-carbaldehyde derivative. The reaction is typically catalyzed by an acid or a base and proceeds through a series of condensation and cyclization steps to afford the 1,8-naphthyridine (B1210474) scaffold.

Table 2: Proposed Synthesis of 1,8-Naphthyridine Derivative from this compound

Reactant AReactant BReaction TypeProduct
This compound2-Aminopyridine-3-carbaldehydeFriedländer AnnulationSubstituted 1,8-Naphthyridine

This is a proposed synthetic route based on established chemical reactions.

The versatility of the Friedländer reaction allows for the synthesis of a library of 1,8-naphthyridine derivatives by varying the substituents on both the this compound and the 2-aminopyridine (B139424) precursors.

Comparative Biological Activity Studies of Analogs

The biological activity of this compound analogs is a subject of ongoing research, with studies exploring a range of therapeutic areas. Investigations into related structures, such as thionicotinic acid derivatives, provide insights into the potential activities of this compound analogs. For example, certain 2-thionicotinic acid analogs have been shown to possess vasorelaxant and antioxidant properties. mdpi.comnih.gov

Furthermore, the β-ketoester moiety is a key structural feature in compounds designed as antibacterial agents. Studies on β-ketoester analogs of bacterial quorum-sensing molecules have demonstrated their potential to inhibit bacterial communication and virulence. nih.gov This suggests that analogs of this compound could be explored for their antibacterial properties.

A hypothetical comparative study of this compound analogs might involve synthesizing a series of compounds with modifications to the pyridine ring and the ester group and evaluating their activity in various biological assays.

Table 3: Hypothetical Biological Activity Screening of this compound Analogs

AnalogModificationPotential Biological TargetPotential Activity
Analog 1N-methylation of pyridineNicotinic Acetylcholine (B1216132) ReceptorsNeuromodulatory
Analog 2Substitution on pyridine ringVarious enzymesEnzyme inhibition
Analog 3Variation of the ester groupBacterial Quorum SensingAntibacterial
Analog 4Thionation of keto groupOxidative stress pathwaysAntioxidant

This table presents a hypothetical screening based on the activities of related compounds.

Exploration of Structure-Activity Relationships within Derivative Libraries

The systematic modification of the this compound structure allows for the exploration of structure-activity relationships (SAR). SAR studies are crucial for understanding how different chemical features of a molecule contribute to its biological activity and for guiding the design of more potent and selective compounds.

For β-ketoesters, SAR studies have indicated that both the electronic and steric properties of the molecule can significantly influence its biological effects. nih.gov For instance, in a study of β-ketoester analogs as quorum-sensing inhibitors, the nature of the substituent on the aromatic ring was found to be a key determinant of activity. nih.gov

To establish a clear SAR for this compound derivatives, a library of compounds would be synthesized and their biological activities quantitatively assessed. Key structural modifications for an SAR study could include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring to probe the electronic and steric requirements for activity.

Modification of the Keto-Ester Moiety: Altering the ester group (e.g., ethyl, propyl) or replacing the keto group with other functionalities to assess the importance of this region for biological interactions.

Introduction of Conformational Constraints: Incorporating cyclic structures or bulky groups to restrict the conformational flexibility of the molecule and potentially enhance binding to a biological target.

Table 4: Key Parameters for a Structure-Activity Relationship Study of this compound Derivatives

Structural RegionModificationsProperties to Investigate
Pyridine RingHalogens, Alkyl groups, Methoxy (B1213986) groupsElectronic effects, Steric hindrance, Lipophilicity
β-Ketoester LinkerChain length, BranchingFlexibility, Hydrophobicity
Ester GroupAlkyl chain variationSize, Polarity

By correlating these structural changes with observed biological activities, researchers can develop a predictive model for the design of novel this compound derivatives with optimized therapeutic potential.

Emerging Research Directions and Applications

Applications in Material Science

The potential utility of Methyl nicotinoylacetate in material science is an area of growing exploration. nih.gov Its molecular structure suggests that it could be incorporated into larger structures to create materials with specific, tailored properties.

Development of Novel Polymers

In the field of polymer science, monomers are foundational units that are linked together to form long polymer chains. The development of new polymers with unique characteristics often relies on the synthesis of novel monomers. While specific examples of polymers synthesized directly from this compound are not yet widely reported in scientific literature, its properties are being explored for such applications. nih.gov The reactivity of its functional groups suggests it could potentially be used as a monomer or a modifying agent to be incorporated into polymer chains, potentially influencing properties such as thermal stability, conductivity, or optical characteristics.

Functional Materials Research

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, catalysis, or sensory applications. Research is underway to investigate the potential of this compound in the development of new functional materials. nih.gov Its pyridine (B92270) ring and ester group could be chemically modified to create derivatives with specific electronic or binding properties, making them candidates for further investigation in this domain.

Environmental Remediation Applications

Environmental remediation focuses on the removal of pollutants and contaminants from water, soil, and air. There is emerging scientific interest in the possibility of using this compound in strategies aimed at environmental cleanup. nih.gov Research is investigating its potential role in the degradation of pollutants or in the development of new bioremediation techniques. nih.gov However, detailed studies demonstrating its efficacy and the specific pollutants it may target are still in the exploratory phase.

Future Prospects in Drug Discovery and Development

Perhaps the most promising area of research for this compound is in the field of medicinal chemistry and drug discovery. Its structural similarity to some naturally occurring molecules and its reported biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, make it a valuable starting point for developing new therapeutic agents. nih.gov

Lead Compound Optimization and Development

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity but may need to be modified to enhance its effectiveness, selectivity, and other pharmacological properties. mdpi.com This process of chemical modification is known as lead optimization. nih.gov this compound is considered a potential lead compound for developing new drugs that could target inflammation or cognitive disorders. nih.gov The process of lead optimization involves making systematic changes to the molecule's structure to improve its interaction with its biological target. nih.gov For a compound like this compound, this could involve modifying its core structure to enhance binding affinity and selectivity for a specific enzyme or receptor. mdpi.comnih.gov

Table 1: Key Concepts in Lead Compound Optimization

TermDescriptionRelevance to this compound
Lead Compound A chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification.This compound is identified as a potential lead compound due to its inherent biological activities. nih.gov
Pharmacophore The three-dimensional arrangement of atoms or functional groups responsible for the biological activity of a drug molecule.Optimization would involve identifying and refining the key features of the this compound structure that are essential for its activity. nih.gov
Structure-Activity Relationship (SAR) The relationship between the chemical structure of a molecule and its biological activity.Researchers would synthesize and test derivatives of this compound to understand how specific structural changes affect its therapeutic potential. nih.gov

Targeted Therapeutic Development

Targeted therapy is an approach to cancer treatment and other diseases that uses drugs designed to interfere with specific molecules ("molecular targets") that are involved in the growth, progression, and spread of the disease. researchgate.net These therapies act on specific molecular targets, which contrasts with traditional chemotherapy that typically affects all rapidly dividing cells. researchgate.net

Given that this compound has shown potential anti-cancer effects, it represents a scaffold that could be developed into a targeted therapeutic. nih.gov The development process would involve:

Identifying a Specific Molecular Target: Determining the precise enzyme, receptor, or signaling pathway that this compound or its derivatives interact with to produce their anti-cancer effects.

Rational Drug Design: Modifying the structure of this compound to increase its potency and selectivity for the identified target, thereby minimizing off-target effects. mdpi.com

Preclinical Testing: Evaluating the newly designed compounds in laboratory and animal models to confirm their efficacy and safety before any potential human trials.

The ultimate goal is to create a drug that is highly effective against a specific disease driver with a more favorable safety profile than non-targeted treatments.

Q & A

Q. What are the established methods for synthesizing and characterizing methyl nicotinoylacetate in academic research?

this compound is synthesized via esterification of nicotinoylacetic acid with methanol under acid catalysis. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the ester group and pyridine ring structure (¹H and ¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per commercial standards) .
  • Melting Point Analysis : Reported range 34–42°C, though variability may arise from impurities or polymorphic forms .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular contact or inhalation. Refer to GHS hazard codes (e.g., H315 for skin irritation) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or degradation. Avoid exposure to moisture, strong oxidizers, or high temperatures .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular Weight : 179.17 g/mol .
  • Solubility : Low in water; soluble in polar organic solvents (e.g., methanol, DMSO).
  • Thermal Stability : Decomposes above 150°C; avoid autoclaving .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (34–42°C) for this compound?

  • Methodological Review : Compare crystallization solvents (polar vs. non-polar) and drying conditions (vacuum vs. ambient).
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Purity Validation : Re-synthesize the compound and cross-validate with HPLC and NMR .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For trace-level detection using [M+H]⁺ ions (m/z 180.1).
  • Isotopic Labeling : Use deuterated analogs (e.g., methyl nicotinate-2,4,5,6-d4) as internal standards .
  • Validation Parameters : Include linearity (R² >0.99), recovery (>90%), and limit of detection (LOD <1 ppm) .

Q. How does this compound interact with common laboratory reagents, and how can these interactions be mitigated?

  • Incompatibilities : Reacts with strong bases (ester hydrolysis) and oxidizers (pyridine ring degradation).
  • Mitigation Strategies : Pre-test stability in buffer systems (pH 4–7) and avoid prolonged light exposure .

Q. What methodologies are recommended for assessing the environmental impact of this compound in waste streams?

  • Ecotoxicity Assays : Use Daphnia magna or algal models to determine EC50 values.
  • Degradation Studies : Perform photolysis (UV exposure) or biodegradation (OECD 301F test) to evaluate half-life .
  • Soil Mobility : Assess via HPLC retention time correlation with logP (predicted ~1.2) .

Q. How can researchers design pharmacological studies to explore this compound’s bioactivity?

  • Target Identification : Screen against nicotinamide-associated enzymes (e.g., NAD+ synthases) via kinetic assays.
  • Dose-Response Analysis : Use IC50/EC50 values with positive controls (e.g., nicotinamide) and statistical validation (e.g., ANOVA) .
  • Metabolite Tracking : Employ LC-MS to identify hydrolysis products (e.g., nicotinoylacetic acid) in vitro .

Data Contradiction and Reproducibility

Q. What steps should be taken if experimental results conflict with literature data on this compound’s solubility?

  • Replicate Conditions : Match solvent grades, temperatures, and agitation methods.
  • Quality Control : Source reagents from accredited suppliers (e.g., NIST-certified standards) .
  • Peer Consultation : Cross-validate findings with independent labs using blinded samples .

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

  • Protocol Standardization : Publish detailed methods, including catalyst concentration (e.g., H2SO4 at 0.1 M) and reaction time (6–8 hrs).
  • Open Data Sharing : Deposit raw NMR/HPLC files in repositories like Zenodo for peer review .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.